3-Methoxyspiro[3.3]heptane-1-carbaldehyde
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Overview
Description
3-Methoxyspiro[3.3]heptane-1-carbaldehyde is an organic compound characterized by a spirocyclic structure. The spiro[3.3]heptane core is a unique scaffold that has been explored for its potential as a bioisostere for benzene rings in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyspiro[33]heptane-1-carbaldehyde typically involves the formation of the spirocyclic core followed by functionalization One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure
Industrial Production Methods
Industrial production methods for 3-Methoxyspiro[3.3]heptane-1-carbaldehyde are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyspiro[3.3]heptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: 3-Methoxyspiro[3.3]heptane-1-carboxylic acid.
Reduction: 3-Methoxyspiro[3.3]heptane-1-methanol.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-Methoxyspiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: May be used in the synthesis of materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-carbaldehyde depends on its specific application. In drug design, it acts as a bioisostere, mimicking the properties of benzene rings while potentially offering improved pharmacokinetic and pharmacodynamic properties . The spirocyclic structure provides a rigid framework that can influence the binding affinity and selectivity of the compound for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: The parent compound without the methoxy and aldehyde functionalities.
3-Methoxyspiro[3.3]heptane-1-carboxylic acid: The oxidized form of 3-Methoxyspiro[3.3]heptane-1-carbaldehyde.
Spiro[3.3]heptane-1-methanol: The reduced form of this compound.
Uniqueness
3-Methoxyspiro[33]heptane-1-carbaldehyde is unique due to its combination of a spirocyclic core with methoxy and aldehyde functionalities
Properties
IUPAC Name |
3-methoxyspiro[3.3]heptane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-8-5-7(6-10)9(8)3-2-4-9/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGOBMSKSFQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C12CCC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935944-63-0 |
Source
|
Record name | 3-methoxyspiro[3.3]heptane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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